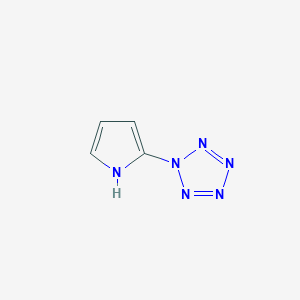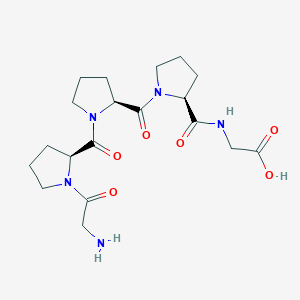
D-Methionyl-D-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Methionyl-D-serine: is a dipeptide composed of the amino acids D-methionine and D-serine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Methionyl-D-serine typically involves the coupling of D-methionine and D-serine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: D-Methionyl-D-serine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: The serine residue can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions at the serine hydroxyl group.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Regenerated methionine from its oxidized forms.
Substitution: Alkylated serine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: D-Methionyl-D-serine is used as a model compound in peptide chemistry to study peptide bond formation and stability. It is also used in the development of new synthetic methodologies for peptide synthesis.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a tool to investigate the role of D-amino acids in biological systems.
Medicine: this compound has potential therapeutic applications, particularly in the development of peptide-based drugs. Its stability and resistance to enzymatic degradation make it a promising candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of D-Methionyl-D-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The D-methionine residue can interact with methionine-binding proteins, while the D-serine residue can act as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. These interactions can modulate various biochemical pathways, including neurotransmission and signal transduction.
Comparación Con Compuestos Similares
L-Methionyl-L-serine: The L-enantiomer of the dipeptide, which has different biological activity and stability.
D-Alanyl-D-serine: Another dipeptide with similar structural features but different functional properties.
D-Serine: A single amino acid that acts as a co-agonist at NMDA receptors, similar to the D-serine residue in D-Methionyl-D-serine.
Uniqueness: this compound is unique due to its combination of D-amino acids, which confer resistance to enzymatic degradation and enhance stability. This makes it particularly valuable in research and therapeutic applications where stability is crucial.
Propiedades
Número CAS |
656811-61-9 |
|---|---|
Fórmula molecular |
C8H16N2O4S |
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6-/m1/s1 |
Clave InChI |
WEDDFMCSUNNZJR-PHDIDXHHSA-N |
SMILES isomérico |
CSCC[C@H](C(=O)N[C@H](CO)C(=O)O)N |
SMILES canónico |
CSCCC(C(=O)NC(CO)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester](/img/structure/B12528007.png)

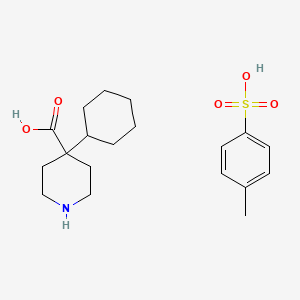
![Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-](/img/structure/B12528032.png)
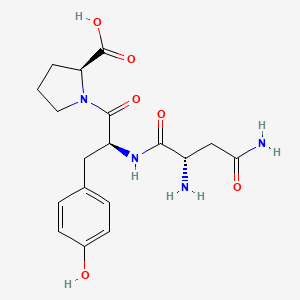
![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)

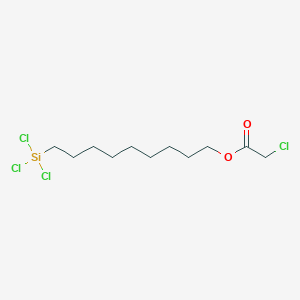
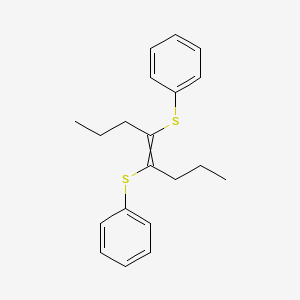
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)
![(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one](/img/structure/B12528083.png)
